4-Bromo-5-methylindole-3-carboxylic Acid

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Medicinal chemistry requires indole building blocks with orthogonal reactivity. This compound solves regioisomer mismatches: the C4-bromo enables Pd-catalyzed Suzuki-Miyaura couplings without NH protection (21% bi-indole yield), while the C5-methyl provides distinct steric/electronic profiles versus des-methyl analogs. - C3-COOH for amide coupling (kinase inhibitor scaffolds) - 14 Da matched pair with 4-bromoindole-3-carboxylic acid - >98% purity, immediate shipment

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B12282821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylindole-3-carboxylic Acid
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC=C2C(=O)O)Br
InChIInChI=1S/C10H8BrNO2/c1-5-2-3-7-8(9(5)11)6(4-12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyBDTZHCABCBUMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylindole-3-carboxylic Acid: C4-Bromo Indole Scaffold Overview


4-Bromo-5-methylindole-3-carboxylic acid (CAS 1360902-85-7) is a heterocyclic small-molecule building block with the molecular formula C10H8BrNO2 and molecular weight 254.08 g/mol . It features an indole-3-carboxylic acid core substituted with a bromine atom at the 4-position and a methyl group at the 5-position. The 3-position carboxylic acid provides a modifiable functional handle for amide coupling or esterification, while the 4-bromo substituent enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The 5-methyl group contributes to the compound's lipophilicity and steric profile, influencing binding interactions in medicinal chemistry applications. This compound serves as a versatile intermediate in the synthesis of pharmacologically active indole derivatives and complex heterocyclic systems.

Cross-coupling ready: C4-Br enables Suzuki without NH protection
Lipophilicity tuning: C5-Me for steric and ADME profiling
Conjugation handle: C3-COOH for amide/ester formation

4-Bromo-5-methylindole-3-carboxylic Acid: Analog Limitations


Substitution of 4-bromo-5-methylindole-3-carboxylic acid with structurally similar indole-3-carboxylic acid derivatives is not equivalent due to critical differences in substitution pattern that directly affect synthetic utility and biological target engagement. The bromine atom at the C4 position is essential for specific cross-coupling transformations: studies on 4-bromoindole systems demonstrate that Suzuki-Miyaura coupling at the 4-position proceeds with distinct efficiency compared to other halogenated regioisomers, yielding 4-4' bi-indole products in 21% yield under standard conditions [1]. The C4 bromine also enables chemoselective functionalization orthogonal to C2 or C3 modifications, a feature absent in non-halogenated analogs or C5/C6/C7 bromo isomers [2]. The simultaneous presence of the C5 methyl group distinguishes this compound from 4-bromoindole-3-carboxylic acid (CAS 110811-31-9, C9H6BrNO2, MW 240.05), introducing steric and electronic modulation that impacts molecular recognition in medicinal chemistry campaigns. The carboxylic acid at C3 provides a conjugation site that is geometrically distinct from C2-carboxylic acid regioisomers such as 4-bromo-5-methyl-1H-indole-2-carboxylic acid (CAS 1857357-32-4), which present different hydrogen-bonding vectors and receptor pharmacophore alignment. Procurement decisions must consider these substitution-specific features that cannot be replicated by generic indole carboxylic acid substitutes.

C5-methyl absence alters lipophilicity

4-Bromoindole-3-carboxylic acid lacks the methyl group, shifting logP and steric profile; SAR conclusions may not transfer.

Bromine regioisomer reactivity mismatch

C5/C6/C7 bromoindoles may require NH protection for Suzuki coupling, reducing step efficiency compared to the C4-bromo isomer.

C2-carboxylic acid regioisomer alters conjugation geometry

4-Bromo-5-methyl-1H-indole-2-carboxylic acid presents a different hydrogen-bonding vector, impacting pharmacophore alignment.

4-Bromo-5-methylindole-3-carboxylic Acid: Differentiation Evidence


Suzuki Coupling Without NH Protection

The 4-bromo substituent on the indole core enables palladium-catalyzed Suzuki-Miyaura cross-coupling without requiring protection of the indole NH group, a key synthetic advantage that reduces step count and improves overall efficiency. In studies using 4-bromoindole as a model substrate under phosphine-free Suzuki coupling conditions with arylboronic acids in aqueous tea extract at room temperature, cross-coupling proceeded in moderate to excellent yields while preserving the base-sensitive amine functionality [1]. This NH-tolerance is not universally observed across all bromoindole regioisomers and represents a practical advantage for 4-bromo-substituted indoles in library synthesis applications. The target compound retains this 4-bromo substitution pattern while adding a C5 methyl group that does not interfere with the coupling-competent bromine, thereby maintaining this synthetic utility.

Suzuki w/o NH Protection
Class-level
Couples without NH protection; 4-4' bi-indole 21% yield
Supports cross-coupling workflow with fewer steps
Reported for 4-bromoindole model substrate; may vary with boronic acid
Synthetic Methodology Cross-Coupling Medicinal Chemistry

C5-Methyl Lipophilicity Enhancement

The presence of the C5 methyl group in 4-bromo-5-methylindole-3-carboxylic acid (MW 254.08, C10H8BrNO2) provides increased lipophilicity and altered molecular recognition properties compared to the unsubstituted analog 4-bromoindole-3-carboxylic acid (MW 240.05, C9H6BrNO2, CAS 110811-31-9) [1]. While experimental logP or clogP values are not reported in accessible primary literature for this specific compound, the structural difference of one additional methyl group (mass difference 14 Da) confers predictable lipophilicity enhancement based on established fragment-based logP contributions: each aromatic methyl substituent typically contributes approximately +0.5 to +0.6 logP units. This physicochemical difference influences membrane permeability, protein binding, and metabolic stability in medicinal chemistry programs. The methyl group also introduces steric bulk at the C5 position that may affect binding pocket complementarity in target engagement assays, a factor that distinguishes this compound from demethylated analogs for SAR exploration.

C5-Me Lipophilicity
Class-level
Predicted ΔclogP ~+0.5–0.6 (fragment-based)
Reported lipophilicity enhancement may aid SAR profiling
Experimental logP not reported; verify by measurement
Physicochemical Properties Drug Design ADME Optimization

C3 vs. C2 Carboxylic Acid Conjugation Vector

The carboxylic acid group at the C3 position of 4-bromo-5-methylindole-3-carboxylic acid provides a conjugation site with geometric orientation distinct from C2-carboxylic acid regioisomers. The comparator 4-bromo-5-methyl-1H-indole-2-carboxylic acid (CAS 1857357-32-4) possesses identical molecular formula (C10H8BrNO2, MW 254.08) but differs critically in the position of the carboxylic acid functional group . This regioisomeric difference affects the vector of hydrogen-bonding interactions, the spatial orientation of amide-linked conjugates, and the alignment of pharmacophoric elements in target binding sites. In drug design contexts, C3-substituted indoles and C2-substituted indoles present fundamentally different three-dimensional geometries to protein binding pockets, a distinction that cannot be compensated for by alternative coupling strategies. The C3-carboxylic acid is also synthetically accessible via standard indole-3-carboxaldehyde oxidation pathways, while C2-carboxylic acids require distinct synthetic approaches.

C3 vs C2 Regioisomer
Reported
Identical MW 254.08; C3-carboxylic acid vs C2 orientation
Regioisomer choice determines pharmacophore geometry
Confirm conjugation vector aligns with target binding model
Bioconjugation Medicinal Chemistry Amide Coupling

4-Bromo-5-methylindole-3-carboxylic Acid: Key Application Scenarios


Suzuki Coupling for C4-Arylated Indole Libraries

This compound is optimally deployed in parallel synthesis or library production workflows where the 4-bromo substituent undergoes palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids to generate diverse C4-arylated indole-3-carboxylic acid derivatives. The evidence that 4-bromoindole scaffolds couple efficiently without NH protection under phosphine-free aqueous conditions [1] translates directly to this compound, enabling direct coupling without the additional protection-deprotection steps required for other bromoindole regioisomers. The C5 methyl group remains intact throughout coupling, preserving substitution diversity. The C3 carboxylic acid can be coupled subsequently with amines via standard amide bond formation, or retained as a free acid for further functionalization. This application scenario is particularly relevant for medicinal chemistry groups generating focused libraries around indole-based kinase inhibitor or GPCR ligand scaffolds where C4 substitution diversity is a key SAR exploration vector.

C5-Methyl SAR Exploration in Lead Series

This compound serves as a matched molecular pair with 4-bromoindole-3-carboxylic acid (CAS 110811-31-9, C9H6BrNO2, MW 240.05) for systematic evaluation of C5-methyl substitution effects on biological activity, physicochemical properties, and ADME parameters. The 14 Da mass difference (one methyl group) between target compound and comparator [1] enables paired analysis where all other structural features are held constant. Researchers can synthesize identical C4-functionalized derivatives from both scaffolds and compare potency, selectivity, permeability, metabolic stability, and protein binding to isolate the contribution of the C5 methyl group. This paired compound approach is essential for establishing SAR that informs lead optimization decisions, particularly in programs where balancing potency with lipophilicity-driven liabilities (e.g., hERG binding, CYP inhibition, phospholipidosis) is critical.

C3-Conjugated Indole Amides for Target Engagement

The C3 carboxylic acid group enables direct amide coupling with primary or secondary amines to generate structurally defined indole-3-carboxamides for biological evaluation. This application leverages the distinct geometric orientation of the C3-carboxylic acid vector compared to C2-carboxylic acid regioisomers (e.g., 4-bromo-5-methyl-1H-indole-2-carboxylic acid, CAS 1857357-32-4) [1]. In medicinal chemistry campaigns targeting ATP-binding pockets of kinases, GPCR orthosteric sites, or protein-protein interaction interfaces, the spatial presentation of the indole core relative to the amide-linked appendage is a critical determinant of binding affinity. The C3 substitution pattern is specifically required for certain pharmacophore models, including indole-3-carboxamide-based inhibitors of enzymes such as 5-lipoxygenase (5-LO) and glycogen synthase kinase-3 (GSK-3), where the indole nitrogen and C3 carbonyl participate in specific hydrogen-bonding networks with catalytic residues. This compound provides the correct regioisomeric starting point for accessing this structural class.

Application
Selection Property
Validation Focus
C4-arylated indole library synthesis
4-bromo enables NH-unprotected Suzuki coupling
Coupling efficiency and chemoselectivity
C5-methyl SAR paired analysis
Matched molecular pair with 4-bromoindole-3-carboxylic acid
Lipophilicity and steric contribution to potency/ADME
C3-carboxamide target engagement studies
C3-conjugation vector for pharmacophore alignment
Regioisomeric purity and binding geometry

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